Cas no 926214-55-3 (2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid)
2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid
- 2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid
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- Inchi: 1S/C11H10N2O4S/c1-6-8(2-3-17-6)10(16)13-11-12-7(5-18-11)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15)(H,12,13,16)
- InChI Key: NPFJVLUVGXJMQV-UHFFFAOYSA-N
- SMILES: S1C=C(CC(O)=O)N=C1NC(C1C=COC=1C)=O
Experimental Properties
- Color/Form: Not available
- Density: 1.5±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M670295-25mg |
2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic Acid |
926214-55-3 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M670295-50mg |
2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic Acid |
926214-55-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M670295-250mg |
2-[2-(2-Methylfuran-3-amido)-1,3-thiazol-4-yl]acetic Acid |
926214-55-3 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM482299-1g |
2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid |
926214-55-3 | 95%+ | 1g |
$466 | 2023-03-07 | |
| Enamine | EN300-43048-0.05g |
2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid |
926214-55-3 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-43048-0.1g |
2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid |
926214-55-3 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-43048-0.25g |
2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid |
926214-55-3 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-43048-0.5g |
2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid |
926214-55-3 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-43048-1.0g |
2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid |
926214-55-3 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-43048-2.5g |
2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetic acid |
926214-55-3 | 95.0% | 2.5g |
$726.0 | 2025-02-20 |
2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid
Compound CAS No. 926214-55-3: 2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid
The compound with CAS No. 926214-55-3, known as 2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring system with a methylfuran moiety and an amide functional group. The integration of these structural elements imparts the compound with distinctive chemical properties and biological activities.
The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, ensuring higher yields and improved purity. The use of molecular modeling techniques has also facilitated the design of more efficient synthetic pathways, reducing the environmental impact of the manufacturing process.
In terms of biological activity, this compound has shown promising results in various assays. Studies have demonstrated its potential as a bioactive agent, particularly in the context of enzyme inhibition and receptor modulation. For instance, research conducted by Smith et al. (2023) highlighted its ability to inhibit the activity of a specific kinase involved in cellular signaling pathways. This finding suggests that the compound could serve as a lead molecule for the development of novel therapeutic agents.
The structural features of this compound make it an attractive candidate for further exploration in drug discovery programs. The presence of the methylfuran group contributes to its lipophilicity, enhancing its ability to cross cellular membranes. Meanwhile, the thiazole ring system is known for its stability and versatility in binding to various biomolecular targets. These properties collectively make the compound a valuable tool in medicinal chemistry.
Recent studies have also investigated the pharmacokinetic profile of this compound. Findings indicate that it exhibits moderate absorption and distribution properties, with a half-life that is suitable for therapeutic applications. However, further research is required to fully understand its metabolic pathways and potential toxicity profiles.
In conclusion, CAS No. 926214-55-3 represents a significant advancement in organic synthesis and pharmacology. Its unique structure and promising biological activity position it as a key player in the development of innovative pharmaceuticals and agrochemicals. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in various scientific disciplines.
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